molecular formula C12H16N2O10V B10824045 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

Cat. No.: B10824045
M. Wt: 399.20 g/mol
InChI Key: RHVLCDIRYQMAQQ-UHFFFAOYSA-N
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Description

VO-Ohpic trihydrate is a highly potent inhibitor of phosphatase and tensin homolog (PTEN), a critical enzyme involved in cellular processes such as cell growth, proliferation, and survival. This compound has garnered significant attention in scientific research due to its ability to modulate PTEN activity, making it a valuable tool in studying various biological pathways and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VO-Ohpic trihydrate typically involves the coordination of vanadium with two hydroxypicolinic acid (OHpic) ligands and an oxo ligand. The reaction conditions often require a controlled environment to ensure the correct stoichiometry and purity of the final product. The process generally includes:

Industrial Production Methods

Industrial production of VO-Ohpic trihydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

VO-Ohpic trihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying vanadium chemistry.

    Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and its downstream targets.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, diabetes, and neurodegenerative diseases due to its ability to modulate PTEN activity.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes .

Mechanism of Action

VO-Ohpic trihydrate exerts its effects primarily through the inhibition of PTEN. The compound binds to the active site of PTEN, preventing it from dephosphorylating its substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VO-Ohpic trihydrate is unique due to its high potency and selectivity for PTEN. Its specific ligand structure allows for effective inhibition at low concentrations, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O10V

Molecular Weight

399.20 g/mol

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

InChI

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;

InChI Key

RHVLCDIRYQMAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]

Origin of Product

United States

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